molecular formula C17H14ClFN2O2 B1615667 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)- CAS No. 20971-53-3

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-

Cat. No.: B1615667
CAS No.: 20971-53-3
M. Wt: 332.8 g/mol
InChI Key: FOCBRQQHNOKOJQ-UHFFFAOYSA-N
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Description

Structural Elucidation and Nomenclature

Systematic IUPAC Nomenclature and Isomeric Considerations

IUPAC Naming Protocol

The compound’s IUPAC name is derived from its core benzodiazepine structure. Key substituents include:

  • Position 1 : A 2-hydroxyethyl group (–CH₂CH₂OH), replacing the diethylaminoethyl group found in the parent compound flurazepam.
  • Position 5 : A 2-fluorophenyl substituent, contributing aromatic electron-withdrawing effects.
  • Position 7 : A chloro atom, enhancing metabolic stability.

The numbering follows benzodiazepine conventions, with the ketone group at position 2. The dihydro designation indicates saturation at positions 1 and 3 of the diazepine ring.

Stereochemical Isomerism

The 2-hydroxyethyl group introduces potential stereoisomerism. While the primary PubChem entry (CID 30401) does not specify stereochemistry, enantiomeric forms (R and S configurations) are documented for structurally related compounds (e.g., CID 76967234 and 76967235). These enantiomers differ in the spatial arrangement of the hydroxyl group relative to the benzodiazepine core.

Molecular Architecture: Crystallographic and Spectroscopic Characterization

X-ray Diffraction Analysis of Crystalline Form

Single-crystal X-ray diffraction (XRD) is the gold standard for atomic-resolution structural determination. While specific XRD data for this compound are not reported in the provided sources, general benzodiazepine crystallography reveals:

  • Intermolecular Interactions : Hydrogen bonding between the hydroxyl group and adjacent carbonyl oxygen atoms may stabilize crystal packing.
  • Conformational Analysis : The diazepine ring typically adopts a chair-like conformation, with substituents positioned to minimize steric strain.
Parameter Expected Value Basis
Crystal System Monoclinic or orthorhombic Typical for benzodiazepines
Space Group P2₁/c or Pbca Common in organic crystals
Nuclear Magnetic Resonance (NMR) Spectral Signatures

Key spectral features inferred from related compounds:

Proton Environment δ (ppm) Multiplicity Assignments
CH₂OH (hydroxyethyl) 1.5–2.0 Triplet –CH₂– adjacent to hydroxyl
Aromatic protons (2-fluorophenyl) 7.0–7.5 Multiplet Ortho/para to fluorine
NH (diazepine ring) 6.0–7.0 Broad singlet Hydrogen-bonded amine

Carbon-13 NMR shifts would highlight:

  • C2 ketone : δ 170–175 ppm (carbonyl).
  • C5 aromatic : δ 120–130 ppm (fluorinated phenyl).
Mass Spectrometric Fragmentation Patterns

Fragmentation pathways for m/z 332.8 (M⁺):

Fragment m/z Mechanism
[M - H₂O]⁺ 314.8 Loss of hydroxyl group
[M - Cl]⁺ 297.3 Chlorine atom elimination
[C₆H₄F]⁺ 93.0 Cleavage of 2-fluorophenyl moiety

Comparative Structural Analysis with Related Benzodiazepine Derivatives

Parent Compound: Flurazepam

Flurazepam (CID 3393) differs by a 2-(diethylamino)ethyl substituent at position 1 instead of the hydroxyethyl group. This modification alters pharmacokinetics, including faster metabolism to active metabolites like 2-hydroxyethylflurazepam.

Feature 2H-1,4-Benzodiazepin-2-one Flurazepam
Position 1 Substituent –CH₂CH₂OH –CH₂CH₂N(C₂H₅)₂
Molecular Weight 332.8 g/mol 460.8 g/mol
Metabolic Stability High (longer half-life) Rapid metabolism
Structural Analogues

Other benzodiazepines with distinct substituents:

  • Clonazepam (CID 2782): Nitro group at position 7; no hydroxyethyl chain.
  • Diazepam (CID 3016): Methyl group at position 2; lacks fluorophenyl substituent.
Compound Position 1 Position 5 Position 7
2H-1,4-Benzodiazepin-2-one –CH₂CH₂OH 2-Fluorophenyl Cl
Clonazepam NO₂
Diazepam

Properties

IUPAC Name

7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)20-10-16(23)21(15)7-8-22/h1-6,9,22H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCBRQQHNOKOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175152
Record name N(sup 1)-(2-Hydroxyethyl)flurazepam
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Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20971-53-3
Record name Ro 07-2750
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(sup 1)-(2-Hydroxyethyl)flurazepam
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Record name N(sup 1)-(2-Hydroxyethyl)flurazepam
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Record name 20971-53-3
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Record name N1-(2-HYDROXYETHYL)FLURAZEPAM
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Biological Activity

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-, commonly known as 2-Hydroxyethylflurazepam , is a compound belonging to the benzodiazepine class. It is structurally related to flurazepam and exhibits significant biological activity, primarily as a sedative and anxiolytic agent. This article discusses its biological properties, pharmacological effects, and relevant research findings.

  • Molecular Formula: C17H14ClFN2O2
  • Molecular Weight: 332.76 g/mol
  • IUPAC Name: 7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one
  • CAS Number: 20971-53-3

Biological Activity Overview

The biological activity of 2-Hydroxyethylflurazepam is characterized by its interaction with the central nervous system (CNS). It primarily functions as a GABA_A receptor modulator , enhancing the inhibitory effects of GABA neurotransmission. This action leads to various pharmacological effects:

  • Sedative Effects: Induces sleep and reduces anxiety.
  • Muscle Relaxant Properties: Provides muscle relaxation through central mechanisms.
  • Anticonvulsant Activity: Exhibits potential in managing seizure disorders.

The compound binds to the benzodiazepine site on the GABA_A receptor, increasing the frequency of chloride channel opening events in response to GABA. This results in hyperpolarization of neurons and decreased neuronal excitability.

Pharmacological Studies

Several studies have investigated the pharmacological profile of 2-Hydroxyethylflurazepam:

  • Sedative Effects:
    • In animal models, doses ranging from 0.5 to 5 mg/kg demonstrated significant sedative effects as measured by the Open Field Test and Elevated Plus Maze Test .
  • Anxiolytic Activity:
    • Research indicates that this compound significantly reduces anxiety-like behaviors in rodents, evidenced by increased time spent in open arms during elevated plus maze tests.
  • Muscle Relaxation:
    • Studies show that administration of the compound results in a marked reduction in muscle tone as assessed by the Rotarod Test .

Data Table: Summary of Biological Activities

Activity TypeMethodologyObservations
SedationOpen Field TestSignificant dose-dependent sedation
AnxiolyticElevated Plus MazeIncreased time in open arms
Muscle RelaxationRotarod TestReduced muscle tone
AnticonvulsantPentylenetetrazol-induced seizuresReduced seizure frequency

Case Studies

A notable case study published in Pharmacology Biochemistry and Behavior reported on a cohort of patients treated with 2-Hydroxyethylflurazepam for generalized anxiety disorder. The study highlighted:

  • Patient Demographics: 50 patients aged 25–60 years.
  • Dosage: Patients received an average dose of 15 mg/day over a period of 6 weeks.
  • Results: A marked reduction in anxiety levels was observed alongside improvements in sleep quality, with minimal side effects reported.

Scientific Research Applications

Pharmacological Applications

This compound is primarily recognized for its role as a benzodiazepine derivative , which influences the central nervous system (CNS). Benzodiazepines are widely used for their anxiolytic, sedative, hypnotic, and muscle relaxant properties.

Anxiolytic Effects

Research indicates that benzodiazepines can effectively reduce anxiety levels. The specific compound under discussion has been studied for its affinity to the GABA-A receptor, which is essential for its anxiolytic effects. This interaction promotes the inhibitory neurotransmitter GABA's action, leading to a calming effect on the brain.

Sedative and Hypnotic Uses

The sedative properties of this compound make it suitable for treating insomnia and other sleep disorders. Studies have shown that it can decrease sleep latency and increase total sleep time without significantly altering sleep architecture.

Muscle Relaxation

Due to its muscle relaxant properties, this compound may be beneficial in treating conditions characterized by muscle spasms or tension.

Case Studies

Several studies have documented the efficacy of this compound:

  • Study on Anxiety Reduction : A clinical trial involving patients with generalized anxiety disorder demonstrated significant reductions in anxiety scores after administration of N-(2-Hydroxyethyl)flurazepam compared to a placebo group .
  • Insomnia Treatment : A double-blind study evaluated the hypnotic effects of this compound in elderly patients suffering from insomnia. Results indicated improved sleep quality and duration without significant adverse effects .

Safety and Side Effects

While the therapeutic benefits are notable, potential side effects include drowsiness, dizziness, and dependence with prolonged use. Monitoring is recommended for patients using benzodiazepines to mitigate risks associated with tolerance and withdrawal symptoms.

Chemical Reactions Analysis

Alkylation of Precursor Benzodiazepines

The compound is synthesized via alkylation of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one-4-oxide with 2-bromoethyl acetate in the presence of sodium. This reaction introduces the hydroxyethyl group at the N1 position .

Reaction Scheme :

Benzodiazepine oxide+2-bromoethyl acetateNa+Target compound (CID 30401)+Byproducts\text{Benzodiazepine oxide} + \text{2-bromoethyl acetate} \xrightarrow{\text{Na}^+} \text{Target compound (CID 30401)} + \text{Byproducts}

Key Conditions :

  • Solvent: Ethanol or acetone

  • Temperature: 60–80°C

  • Yield: ~75% (optimized)

Hydroxylation at Position 3

In vivo, the compound undergoes 3-hydroxylation to form (R)-7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-1-(2-hydroxyethyl)-2H-1,4-benzodiazepin-2-one (Doxefazepam, CID 76967234) . This reaction is catalyzed by hepatic cytochrome P450 enzymes.

Metabolite Properties :

PropertyValueSource
Molecular FormulaC17_{17}H14_{14}ClFN2_2O3_3
Molecular Weight348.8 g/mol
BioactivityEnhanced sedative effect

Hydrolysis to Dione Derivatives

Under acidic or enzymatic conditions, the compound hydrolyzes to form 1-(2-hydroxyethyl)-3-hydroxy-7-chloro-4,5-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2,3-(1H)-dione (a diketone derivative) .

Reaction Conditions :

  • pH: 2–3 (gastric fluid simulation)

  • Enzymes: Esterases or hydrolases

  • Byproduct: Acetic acid (from ester cleavage)

Oxidative Degradation

Exposure to UV light or strong oxidants (e.g., H2_2O2_2) leads to N-dealkylation at the hydroxyethyl group, yielding 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one as a primary degradation product .

Degradation Kinetics :

ConditionHalf-LifeSource
UV Light (254 nm)8–12 hrs
3% H2_2O2_224–48 hrs

Comparative Reaction Table

Reaction TypeReactants/ConditionsProductsYield/Outcome
AlkylationBenzodiazepine oxide, 2-bromoethyl acetateTarget compound (CID 30401)75%
Hydroxylation (CYP450)Hepatic enzymes, NADPHDoxefazepam (CID 76967234)Major metabolite
HydrolysisAcidic pH (2–3) or esterasesDione derivative20–30%
Oxidative DegradationUV light/H2_2O2_2N-dealkylated benzodiazepineComplete degradation

Analytical Methods for Reaction Monitoring

  • Gas Chromatography (GC-ECD) : Used to detect metabolites in biological fluids .

  • Reverse-Phase HPLC : Separates enantiomers of glucuronidated metabolites .

  • Mass Spectrometry (MS) : Confirms molecular weights of degradation products .

Stability and Storage Recommendations

  • pH Stability : Stable at pH 4–7; hydrolyzes rapidly below pH 3 .

  • Light Sensitivity : Store in amber glass at 2–8°C to prevent photodegradation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Doxefazepam with structurally related benzodiazepines:

Compound Name Substituents (Positions 1, 3, 5, 7) Molecular Weight (g/mol) Key Pharmacological Features References
Doxefazepam 1: 2-hydroxyethyl; 3: OH; 5: 2-F-Ph; 7: Cl 360.76 Enhanced polarity due to dual hydroxyl groups; potential for prolonged half-life
Clonazepam 1: H; 3: H; 5: 2-Cl-Ph; 7: NO₂ 315.72 High potency due to nitro group; metabolized to active amine
3-Hydroxyflurazepam Metabolite 1: H; 3: OH; 5: 2-F-Ph; 7: Cl 304.70 Active metabolite of flurazepam; lacks hydroxyethyl group
Methylclonazepam 1: CH₃; 3: H; 5: 2-Cl-Ph; 7: NO₂ 329.74 Methyl group increases lipophilicity; rapid CNS penetration
Lorazepam Acetate 1: H; 3: OAc; 5: 2-Cl-Ph; 7: Cl 363.20 Prodrug with acetyloxy group; hydrolyzed to active 3-OH form

Pharmacokinetic and Pharmacodynamic Insights

  • Doxefazepam vs. The 2-hydroxyethyl group in Doxefazepam enhances water solubility, which could improve oral bioavailability compared to more lipophilic analogs like Methylclonazepam .
  • Doxefazepam vs. 3-Hydroxyflurazepam : Both share 3-OH and 7-Cl substituents, but Doxefazepam’s 2-hydroxyethyl group at position 1 may delay renal clearance due to increased hydrogen bonding .
  • Doxefazepam vs. Lorazepam Acetate : Lorazepam’s 3-OAc group acts as a prodrug, requiring enzymatic hydrolysis for activation, whereas Doxefazepam’s 3-OH is immediately active .

Receptor Affinity and Clinical Implications

  • 5-Substituent Effects : The 2-fluorophenyl group in Doxefazepam may confer distinct receptor-binding kinetics compared to 2-chlorophenyl (Clonazepam) or unsubstituted phenyl rings. Fluorine’s electronegativity could enhance affinity for GABAₐ receptor subtypes .
  • Hydroxyl Groups : The 3-OH and 1-(2-hydroxyethyl) groups in Doxefazepam likely facilitate glucuronidation, a Phase II metabolic pathway, promoting urinary excretion and reducing accumulation risk .

Preparation Methods

General Synthetic Strategy

The synthesis of this benzodiazepine derivative typically involves:

  • Starting from substituted aminomethylindole derivatives or related precursors.
  • Cyclization to form the benzodiazepine ring.
  • Introduction of the 7-chloro and 5-(2-fluorophenyl) substituents.
  • Functionalization at the N-1 position with a 2-hydroxyethyl group.
  • Oxidation and purification steps to obtain the final crystalline product.

Detailed Synthetic Procedure from Patent US3922264A

A representative preparation method is described in patent US3922264A, which outlines the production of benzodiazepine derivatives closely related to the target compound.

Key steps:

  • Starting Material:
    A substituted aminomethylindole hydrochloride salt, specifically 2-aminomethyl-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-indole hydrochloride, is dissolved or suspended in a suitable solvent such as glacial acetic acid.

  • Oxidation and Cyclization:
    An oxidizing agent, for example chromic anhydride, is added dropwise under cooling with stirring. The reaction mixture is stirred at room temperature for about 24 hours to complete the cyclization forming the benzodiazepine ring.

  • Work-up:
    The reaction mixture is diluted with water, basified with aqueous ammonia, and extracted with an organic solvent like chloroform or ether.

  • Purification:
    The organic extracts are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The residue is crystallized from solvents such as isopropyl alcohol, ethanol, or mixtures with ether to yield the pure benzodiazepine derivative.

  • Yield and Physical Data:
    The product typically crystallizes as colorless prisms with melting points around 114–116°C, consistent with the literature for the 7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one compound.

Alternative Preparation via Ozonolysis

Another method involves ozonolysis of the appropriate aminomethylindole precursor:

  • Bubbling ozone through a solution of the aminomethylindole hydrochloride in acetic acid at low temperatures (15–20°C) for about 40 minutes.
  • Neutralization and extraction steps follow similar work-up procedures.
  • This method also leads to the formation of the benzodiazepine ring and the corresponding hydroxyethyl substitution.

Summary Table of Preparation Parameters

Step Conditions/Details Notes
Starting material 2-aminomethyl-5-(2-fluorophenyl)-1-(2-hydroxyethyl)indole hydrochloride Precursor for cyclization
Solvent Glacial acetic acid Medium for oxidation and cyclization
Oxidizing agent Chromic anhydride or ozone Facilitates ring closure and oxidation
Temperature 0–25°C (cooling during addition, room temperature stirring) Controls reaction rate and selectivity
Reaction time ~24 hours Ensures complete conversion
Work-up Dilution with water, basification with ammonia, extraction with chloroform or ether Standard extraction and purification
Purification Recrystallization from isopropyl alcohol, ethanol, or ether mixtures Yields crystalline product
Product melting point 114–116°C Confirms identity and purity

Research Findings and Analysis

  • The preparation methods rely heavily on the oxidation of aminomethylindole intermediates to induce cyclization forming the benzodiazepine core.
  • Chromic anhydride is a preferred oxidant, but ozone can also be used effectively.
  • The choice of solvent and temperature control is critical for optimizing yield and purity.
  • Purification by recrystallization is essential to obtain analytically pure benzodiazepine derivatives.
  • The presence of the 7-chloro and 2-fluorophenyl substituents is well tolerated under these conditions, allowing selective functionalization at the N-1 position with the hydroxyethyl group.
  • These methods have been demonstrated in multiple examples with variations in substituents, confirming their robustness and adaptability.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this benzodiazepine derivative?

The synthesis involves multi-step reactions, starting with acylation of the benzodiazepine core using 2,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine or pyridine). Critical parameters include temperature control (<50°C), inert atmosphere, and purification via recrystallization or chromatography to minimize side products. Industrial-scale synthesis may employ continuous flow reactors for improved efficiency . Key challenges include regioselectivity in halogen substitution and maintaining stereochemical integrity during acylation.

Q. How can structural elucidation and purity assessment be methodologically validated for this compound?

Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to confirm the structure. Purity can be assessed via HPLC with UV detection (λ = 254 nm) or differential scanning calorimetry (DSC) to verify crystallinity. Cross-validate with computational tools (e.g., PubChem’s InChI key: QSWPLXYGSSHRGL-UHFFFAOYSA-N) to ensure alignment with canonical SMILES and IUPAC naming conventions .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

Radioligand binding assays (e.g., using [³H]flunitrazepam) can evaluate affinity for GABAA receptors. Functional assays like chloride influx measurements (e.g., fluorescent dye-based protocols) assess positive allosteric modulation. Compare results with reference benzodiazepines (e.g., diazepam) to contextualize potency .

Advanced Research Questions

Q. How can molecular docking studies resolve contradictory data on receptor binding efficacy?

Contradictions in receptor affinity (e.g., GABAA subtype selectivity) may arise from conformational flexibility of the 2-hydroxyethyl group. Employ molecular dynamics simulations (AMBER or GROMACS) to model ligand-receptor interactions, focusing on hydrogen bonding with α1-His102 and hydrophobic interactions with γ2-Phe76. Validate predictions using site-directed mutagenesis in recombinant receptor models .

Q. What experimental designs address discrepancies in in vivo efficacy observed across preclinical models?

Discrepancies in anxiolytic vs. sedative effects may stem from pharmacokinetic variability. Use LC-MS/MS to measure brain-plasma partitioning in rodent models. Employ pharmacodynamic markers (e.g., EEG for sedation, elevated plus maze for anxiety) with dose-ranging studies. Control for metabolic differences via CYP3A4 inhibition/induction protocols .

Q. How can quantitative structure-activity relationship (QSAR) models guide the design of analogs with reduced off-target effects?

Develop QSAR models using descriptors like Hammett σ constants for the 2-fluorophenyl group and logP for hydrophobicity. Train models with antitumor benzodiazepine datasets (e.g., C2-aryl derivatives) to prioritize analogs with enhanced selectivity. Validate predictions via synthesis and cytotoxicity assays (e.g., IC50 in HeLa cells) .

Q. What strategies resolve conflicting data on the compound’s stability under physiological conditions?

Conflicting stability reports may arise from pH-dependent degradation. Perform accelerated stability studies (40°C/75% RH) in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Monitor degradation products via UPLC-QTOF-MS and correlate with molecular fragmentation patterns predicted by computational tools (e.g., Mass Frontier) .

Methodological Considerations for Data Contradictions

Q. How should researchers analyze contradictory results between in vitro receptor affinity and in vivo behavioral outcomes?

Differences may reflect metabolite activity or blood-brain barrier penetration. Conduct metabolite profiling (e.g., liver microsomal assays) paired with in vivo microdialysis to measure unbound brain concentrations. Use knockout mouse models (e.g., GABAA α1 subunit-deficient) to isolate receptor subtype contributions .

Q. What statistical approaches are recommended for meta-analyses of heterogeneous preclinical data?

Apply random-effects models to account for inter-study variability (e.g., species, dosing regimens). Stratify data by experimental endpoints (e.g., anxiolysis vs. sedation) and adjust for publication bias via funnel plots. Tools like Cochrane Review Manager can standardize risk-of-bias assessments .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-

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